Iodoalphionic acid
Overview
Description
Iodoalphionic acid, also known as Priodax or Pheniodol, is a chemical compound with the molecular formula C15H12I2O3 and a molecular weight of 494.06 g/mol . It is primarily used as a contrast agent for gallbladder examinations . The compound is characterized by its faintly yellowish powder form and is known for its radiopaque properties, making it valuable in medical imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodoalphionic acid is synthesized by iodinating beta-(4-hydroxyphenyl)-alpha-phenylpropionic acid. This iodination process can be carried out using iodine in an aqueous solution of alkali iodide in the presence of ammonia or with iodine in acetic anhydride as the iodinating agent . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the efficient incorporation of iodine atoms into the molecular structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The industrial synthesis also incorporates advanced purification techniques to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: Iodoalphionic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in this compound can be substituted with other halogens or functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the iodine atoms can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine, and the reactions are typically carried out in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled temperature and pressure.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions can produce iodinated quinones or other oxidized forms.
Scientific Research Applications
Iodoalphionic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry for calibration purposes.
Biology: The compound is employed in biological studies to investigate the effects of iodine-containing compounds on cellular processes.
Medicine: As a contrast agent, this compound is used in radiographic diagnoses, particularly for gallbladder examinations. It helps in visualizing the gallbladder and detecting any abnormalities.
Industry: The compound is utilized in the production of radiopaque materials and in the development of new imaging agents for medical diagnostics.
Mechanism of Action
The primary mechanism of action of iodoalphionic acid as a contrast agent involves its radiopaque properties. When administered, the compound absorbs X-rays, providing a clear contrast between the gallbladder and surrounding tissues during imaging . This allows for detailed visualization of the gallbladder structure and any potential abnormalities. The molecular targets include the gallbladder and bile ducts, where the compound accumulates and enhances the contrast in radiographic images.
Comparison with Similar Compounds
Iopodate: Another iodine-containing contrast agent used for cholecystography.
Adipiodone: A radiopaque medium used in diagnostic imaging.
Iodixanol: A non-ionic, water-soluble contrast agent used in various radiographic procedures.
Uniqueness of Iodoalphionic Acid: this compound is unique due to its specific application in gallbladder imaging and its ability to provide high-contrast images with minimal side effects . Compared to other similar compounds, it offers a balance between efficacy and safety, making it a preferred choice in certain diagnostic procedures.
Properties
IUPAC Name |
3-(4-hydroxy-3,5-diiodophenyl)-2-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I2O3/c16-12-7-9(8-13(17)14(12)18)6-11(15(19)20)10-4-2-1-3-5-10/h1-5,7-8,11,18H,6H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYIXZSIKOYSLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC(=C(C(=C2)I)O)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046131 | |
Record name | Iodoalphionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
577-91-3 | |
Record name | Iodoalphionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=577-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodoalphionic acid [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodoalphionic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404169 | |
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Record name | Iodoalphionic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11854 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Iodoalphionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-hydroxy-3,5-diiodophenyl)-2-phenylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.563 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | IODOALPHIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/060B6580LL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the primary use of iodoalphionic acid (Pheniodol)?
A1: this compound, also known as Pheniodol, was primarily used as a contrast medium for oral cholecystography. This technique allowed for the visualization of the gallbladder using X-rays to diagnose gallbladder diseases [, , , ].
Q2: How did this compound compare to earlier cholecystographic media?
A2: this compound represented a significant improvement over its predecessors, such as tetraiodophenolphthalein. It produced denser gallbladder shadows on X-rays and was generally better tolerated by patients, resulting in fewer side effects [, , ].
Q3: What led to the decline in the use of this compound in cholecystography?
A3: While this compound was an improvement over earlier agents, the search for even better cholecystographic media continued. The introduction of newer compounds with improved efficacy and fewer side effects, such as iodopanoic acid (Telepaque), led to a decline in the use of this compound [, , , , ].
Q4: How is this compound administered and excreted?
A4: this compound was administered orally [, , ]. While primarily eliminated through the gastrointestinal tract, a small amount is excreted through the kidneys []. Research suggests that around 60-80% of the ingested dose is excreted in the urine within the first three days, with the remainder in the feces [].
Q5: Did the presence of bile salts affect the absorption of this compound?
A5: Research in dogs showed that bile salts significantly enhanced the absorption of this compound from the intestinal tract [].
Q6: What issue arose with some laboratory tests after the administration of this compound?
A6: this compound, similar to other cholecystographic media, was found to cause pseudoalbuminuria, a false-positive result for albumin in urine tests, particularly with the cold Exton’s or Roberts’ reagent [].
Q7: What is the chemical structure of this compound?
A8: this compound is a derivative of phenylpropionic acid. Its chemical name is β-(4-hydroxy-3,5-diiodophenyl)-α-phenylpropionic acid [].
Q8: What is the iodine content of this compound?
A9: this compound contains 51.38% iodine by weight [].
Q9: What were the common side effects associated with this compound?
A10: While generally better tolerated than earlier agents, this compound could still cause side effects such as nausea, vomiting, and diarrhea [, , ].
Q10: Were there any serious side effects reported with this compound?
A11: While rare, reports emerged suggesting that this compound could be associated with serious adverse reactions such as coronary insufficiency and myocardial infarction [].
Q11: How was the concentration of this compound in the gallbladder estimated?
A12: A quantitative scale method was developed to estimate the percentage concentration of this compound in the gallbladder []. This method involved comparing the density of the gallbladder image on X-ray films to a standardized stepped scale with known density variations of the contrast medium [].
Q12: Was there a specific identification test developed for this compound?
A13: Yes, an identification test suitable for routine analysis was developed for this compound [].
Q13: What were some of the alternative cholecystographic media developed?
A14: Several alternatives to this compound were developed, including:* Iodopanoic acid (Telepaque): Showed improved gallbladder visualization and fewer side effects compared to this compound [, , ].* Iophenoxic acid (Teridax): Offered advantages in terms of tolerance and gallbladder opacification [, ]. * Bunamiodyl (Orabilex): Emerged as a newer option for oral cholecystography [].
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